molecular formula C23H20N6O6S B2967888 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 847190-42-5

2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2967888
CAS No.: 847190-42-5
M. Wt: 508.51
InChI Key: APVUKHXGTAGALH-UHFFFAOYSA-N
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Description

2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex synthetic compound featuring a pyrimido[4,5-d]pyrimidine-dione core, a structure of significant interest in medicinal chemistry for its potential to interact with biologically relevant enzymes. This core scaffold is known to be explored in the development of kinase inhibitors, which are crucial tools in cancer research and the study of signal transduction pathways. The specific substitution pattern on this molecule, including the 4-nitrophenyl group and the thioacetamide-linked p-anisidine moiety, suggests it is designed as a targeted chemical probe or a potential inhibitor for a specific protein target. Research into similar pyrimidopyrimidine derivatives has shown their applicability as ATP-competitive inhibitors for various kinases. For instance, studies have documented the use of related compounds in high-throughput screening and kinase profiling assays to elucidate complex cellular signaling networks (source: https://pubchem.ncbi.nlm.nih.gov/). The presence of the nitro group and the methoxyphenyl acetamide side chain indicates potential for optimizing binding affinity and selectivity, making this compound a valuable asset for researchers in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

847190-42-5

Molecular Formula

C23H20N6O6S

Molecular Weight

508.51

IUPAC Name

2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H20N6O6S/c1-27-20-18(22(31)28(2)23(27)32)21(26-19(25-20)13-4-8-15(9-5-13)29(33)34)36-12-17(30)24-14-6-10-16(35-3)11-7-14/h4-11H,12H2,1-3H3,(H,24,30)

InChI Key

APVUKHXGTAGALH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=C(C=C4)OC)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide , also known by its CAS number 847190-62-9, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its activity in various fields such as pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrimidine ring and various functional groups that contribute to its biological activity. The molecular formula is C20H17N7O5SC_{20}H_{17}N_{7}O_{5}S, with a molecular weight of approximately 499.5 g/mol .

Biological Activity

Research indicates that compounds similar to this one exhibit a range of biological activities:

  • Antitumor Activity : Studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines. For instance, derivatives of pyrimidopyrimidine have demonstrated significant inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar compounds have been documented to possess antibacterial and antifungal properties .
  • Antiviral Effects : Some pyrimidine derivatives are known to inhibit viral replication, making them candidates for antiviral drug development .

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of pyrimidine derivatives found that certain analogs significantly inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

Case Study 2: Antimicrobial Testing

In vitro assays conducted on similar compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Key steps include:

  • Formation of the pyrimidine core through cyclization reactions.
  • Introduction of functional groups via nucleophilic substitution.
  • Final acetamide formation through coupling reactions with appropriate amines.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Pyrimidopyrimidine DerivativeAntitumorInhibition of EGFR
Chloroethyl Pyrimidine NucleosidesAntiviralViral replication inhibition
Ferrocene-Pyrimidine ConjugatesAntimalarialTargeting Plasmodium falciparum

Comparison with Similar Compounds

Key Observations:

Replacement with a thieno[3,2-d]pyrimidine core (as in ) introduces sulfur-mediated hydrophobic interactions but may reduce metabolic stability .

Methoxy Groups: The 4-methoxyphenyl substituent in the target compound improves solubility compared to non-polar analogues (e.g., ), as methoxy groups enhance hydrophilicity .

Thioether Linkage :
The thioacetamide bridge is conserved across all analogues. This linkage is critical for maintaining conformational flexibility while enabling hydrogen bonding via the acetamide carbonyl .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Similarity Indexing: Computational methods like Tanimoto coefficient-based similarity indexing (as applied in ) suggest that pyrimidine-thioacetamide derivatives with nitro/methoxy substituents exhibit ~60–70% structural similarity to HDAC inhibitors like SAHA.
  • Metabolic Stability : Compounds with methoxy groups (e.g., target compound, ) are predicted to undergo slower oxidative metabolism compared to chloro-substituted analogues (e.g., ) due to reduced cytochrome P450 affinity .

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